molecular formula C6H2BrF3IN B2452950 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine CAS No. 1025509-75-4

5-Bromo-4-iodo-2-(trifluoromethyl)pyridine

Cat. No.: B2452950
CAS No.: 1025509-75-4
M. Wt: 351.893
InChI Key: CQTRWNRVSWLXGL-UHFFFAOYSA-N
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Description

5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It features a pyridine ring substituted with bromine, iodine, and trifluoromethyl groups

Mechanism of Action

Target of Action

It is known that this compound is used as a building block in the synthesis of various pharmaceutical and agrochemical products . Therefore, the specific targets would depend on the final compound that is synthesized using 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine.

Mode of Action

The mode of action of this compound is largely dependent on the chemical reactions it undergoes during the synthesis of the final compound. It is often used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .

Biochemical Pathways

Compounds synthesized using this chemical are used in various pharmaceutical and agrochemical applications, suggesting that they may interact with a wide range of biochemical pathways .

Result of Action

The molecular and cellular effects of this compound would depend on the specific compound that is synthesized using it. As a building block in the synthesis of various compounds, its effects can vary widely .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful in contact with skin, and if inhaled or swallowed. It can cause respiratory tract irritation, skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the halogenation of 2-(trifluoromethyl)pyridine derivatives. For instance, starting with 2-(trifluoromethyl)pyridine, bromination and iodination reactions can be carried out sequentially to introduce the bromine and iodine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments, such as temperature and pressure, are crucial in large-scale synthesis. Halogenation reactions are often carried out using reagents like bromine and iodine in the presence of suitable solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-iodo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines with different aryl or alkyl groups attached to the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-bromo-4-iodo-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3IN/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTRWNRVSWLXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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